molecular formula C17H14N4O2 B2764350 N-(pyridin-3-ylmethyl)-3-(pyrimidin-2-yloxy)benzamide CAS No. 1251549-71-9

N-(pyridin-3-ylmethyl)-3-(pyrimidin-2-yloxy)benzamide

Cat. No.: B2764350
CAS No.: 1251549-71-9
M. Wt: 306.325
InChI Key: OZUWDWZKLGNYDI-UHFFFAOYSA-N
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Description

N-(pyridin-3-ylmethyl)-3-(pyrimidin-2-yloxy)benzamide is a benzamide derivative characterized by two key structural features:

  • Amide nitrogen substitution: A pyridin-3-ylmethyl group (-CH₂-C₅H₄N) attached to the amide nitrogen.
  • Benzene ring substitution: A pyrimidin-2-yloxy group (-O-C₄H₃N₂) at the 3-position of the benzamide core.

The compound’s design combines pyridine and pyrimidine moieties, which are common in pharmaceuticals for their hydrogen-bonding and π-π stacking capabilities .

Properties

IUPAC Name

N-(pyridin-3-ylmethyl)-3-pyrimidin-2-yloxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N4O2/c22-16(21-12-13-4-2-7-18-11-13)14-5-1-6-15(10-14)23-17-19-8-3-9-20-17/h1-11H,12H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZUWDWZKLGNYDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OC2=NC=CC=N2)C(=O)NCC3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(pyridin-3-ylmethyl)-3-(pyrimidin-2-yloxy)benzamide typically involves multi-step organic reactions. One common approach is the nucleophilic substitution reaction where a benzamide derivative is reacted with pyridin-3-ylmethyl halide and pyrimidin-2-yloxy halide under basic conditions. The reaction conditions often include the use of solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and bases such as potassium carbonate (K2CO3) or sodium hydride (NaH).

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, which allow for better control of reaction parameters and scalability. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

N-(pyridin-3-ylmethyl)-3-(pyrimidin-2-yloxy)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to introduce additional functional groups.

    Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can modify the functional groups present in the compound.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or neutral conditions.

    Reduction: LiAlH4 in anhydrous ether or NaBH4 in methanol.

    Substitution: Halogenated derivatives in the presence of a base like K2CO3 or NaH.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

N-(pyridin-3-ylmethyl)-3-(pyrimidin-2-yloxy)benzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, including as an inhibitor of specific enzymes or receptors.

    Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of N-(pyridin-3-ylmethyl)-3-(pyrimidin-2-yloxy)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor to modulate its signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and molecular features of the target compound and analogs identified in the evidence:

Compound Name Substituents (Amide/Benzene) Molecular Formula Molecular Weight (Da) Notable Properties/Activities Reference
Target : N-(pyridin-3-ylmethyl)-3-(pyrimidin-2-yloxy)benzamide Amide: Pyridin-3-ylmethyl; Benzene: Pyrimidin-2-yloxy C₁₇H₁₄N₄O₂* 306.33* Structural complexity; inferred bioactivity potential
N-(3-cyanopyridin-2-yl)benzamide Amide: 3-cyanopyridin-2-yl C₁₃H₉N₃O 223.23 High polarity due to cyano group
(S)-4-(3-(1-acetylpyrrolidin-2-yl)-8-aminoimidazo[1,5-a]pyrazin-1-yl)-N-(pyridin-2-yl)benzamide Benzene: Imidazopyrazinyl; Amide: Pyridin-2-yl C₂₇H₂₇N₇O₃ 498.40 Degradation product (DP3) in stability studies
3-[[6-(2-methylbutan-2-yl)-3-oxidanylidene-1,4-benzoxazin-4-yl]methyl]-N-(pyridin-3-ylmethyl)benzamide Benzene: Benzoxazinyl; Amide: Pyridin-3-ylmethyl C₂₉H₃₀N₂O₃ 454.57 Enhanced lipophilicity from benzoxazine substituent
N-{[(4-hydroxyphenyl)amino]carbonothioyl}benzamide (A8) Amide: Thiourea-linked 4-hydroxyphenyl C₁₄H₁₁N₃O₂S 285.32 Antioxidant activity (% inhibition: 86.6)

Key Structural and Functional Insights

Amide Substitution Patterns
  • Pyridin-3-ylmethyl vs.
  • Thiourea-linked substituents (): Compounds like A8 exhibit antioxidant activity due to the 4-hydroxyphenyl group, suggesting that electron-donating groups on the amide nitrogen enhance radical scavenging.
Benzene Ring Modifications
  • Pyrimidin-2-yloxy vs. Benzoxazinyl : The target’s pyrimidinyloxy group offers hydrogen-bonding sites (N atoms), while benzoxazinyl substituents () introduce fused heterocyclic systems that increase lipophilicity.
  • Imidazopyrazinyl substituents (): These bulky groups may confer metabolic stability but reduce solubility.

Biological Activity

N-(pyridin-3-ylmethyl)-3-(pyrimidin-2-yloxy)benzamide is a compound that has attracted significant attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by a benzamide core with substitutions that enhance its bioactivity. The presence of pyridin and pyrimidin moieties contributes to its interaction with biological targets, making it a candidate for various pharmacological applications.

The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. The compound may act as an enzyme inhibitor or modulator, affecting signaling pathways crucial for cellular functions. For instance, it has been shown to inhibit certain kinases involved in cancer progression, thereby exhibiting potential anticancer properties.

Biological Activity Overview

The following table summarizes the biological activities reported for this compound:

Biological Activity Target Effect Reference
AnticancerVarious cancer cell linesInhibitory effects on cell proliferation
AntimicrobialBacterial strainsInhibition of bacterial growth
Enzyme inhibitionSpecific kinasesReduced activity of targeted kinases

Case Studies and Research Findings

  • Anticancer Activity :
    A study evaluated the compound's effects on several cancer cell lines, including A549 (lung cancer), HeLa (cervical cancer), and MCF-7 (breast cancer). The compound demonstrated significant cytotoxicity with IC50 values indicating potent inhibitory effects compared to standard chemotherapeutics .
  • Antimicrobial Properties :
    Research has shown that this compound exhibits antimicrobial activity against various bacterial strains. This suggests its potential use in developing new antimicrobial agents.
  • Enzyme Inhibition Studies :
    The compound has been investigated for its ability to inhibit specific enzymes involved in cancer metabolism. For example, it was found to effectively inhibit c-Met kinase activity, which is crucial in tumor growth and metastasis .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is essential for optimizing the efficacy of this compound. Modifications to the functional groups can significantly influence its biological properties. For instance, the introduction of different substituents on the benzamide core can enhance its binding affinity to target enzymes or receptors .

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